molecular formula C8H9NO2 B147233 3-甲氧基苯甲酰胺 CAS No. 5813-86-5

3-甲氧基苯甲酰胺

货号: B147233
CAS 编号: 5813-86-5
分子量: 151.16 g/mol
InChI 键: VKPLPDIMEREJJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

间甲氧基苯甲酰胺: 是一种有机化合物,其分子式为 C8H9NO2该化合物属于苯甲酰胺类,苯甲酰胺类是含有连接到苯环上的羧酰胺取代基的有机化合物 .

生化分析

Biochemical Properties

3-Methoxybenzamide interacts with ADP-ribosyltransferase, a class of enzymes that transfer the ADP-ribose moiety of NAD+ to target proteins . This interaction inhibits the function of ADP-ribosyltransferase, leading to the disruption of certain cellular processes .

Cellular Effects

In the context of cellular effects, 3-Methoxybenzamide has been observed to inhibit cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells . This suggests that 3-Methoxybenzamide can influence cell function by disrupting normal cell division processes .

Molecular Mechanism

The molecular mechanism of 3-Methoxybenzamide involves its interaction with ADP-ribosyltransferase. By inhibiting this enzyme, 3-Methoxybenzamide disrupts the ADP-ribosylation of target proteins, a post-translational modification that regulates protein function . This disruption can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that 3-Methoxybenzamide can inhibit cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells . This suggests that the effects of 3-Methoxybenzamide may be time-dependent, with prolonged exposure leading to increased cellular disruption .

Metabolic Pathways

Given its role as an inhibitor of ADP-ribosyltransferase, it is likely involved in the metabolism of NAD+, a coenzyme involved in redox reactions .

Subcellular Localization

Given its role as an inhibitor of ADP-ribosyltransferase, it is likely that it localizes to areas of the cell where this enzyme is active .

化学反应分析

反应类型: 间甲氧基苯甲酰胺会发生各种化学反应,包括:

常见试剂和条件:

主要形成的产物:

属性

IUPAC Name

3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPLPDIMEREJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206848
Record name 3-Methoxybenzamide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5813-86-5
Record name 3-Methoxybenzamide
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Record name 3-Methoxybenzamide
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Record name 3-Methoxybenzamide
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Record name 3-Methoxybenzamide
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Record name 3-methoxybenzamide
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Synthesis routes and methods I

Procedure details

Under argon, 2-formyl-5-methoxybenzoic acid (10 mmol) and 2-ethylfuran (40 mmol) were dissolved in abs. dioxane (20 ml), and after 10 minutes of stirring at room temperature, conc. perchloric acid (0.3 ml) was added. The resulting reaction mixture was subsequently stirred at 60° C. for 1 h, then poured into water and stirred. Filtration and drying of the resulting precipitate gave 2-[bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid in the form of a colourless solid (60% of theory). 2-[Bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid (10 mmol), dicyclohexylcarbodiimide (2.27 g, 11 mmol) were dissolved in abs. dichloromethane (90 ml) and stirred at room temperature for 10 min. Aqueous ammonia (4 ml) was then added, and the resulting reaction mixture was then stirred at room temperature for 1 h. Filtration, concentration under reduced pressure and subsequent purification by column chromatography (gradient ethyl acetate/n-heptane) of the residue that remained gave 2-[bis(5-ethyl-2-fury))methyl]-5-methoxybenzamide (982 mg, 28% of theory) in the form of a colourless solid. Under argon, abs. 1,2-dichloroethane (10 ml) was added to 2-[bis(5-ethyl-2-furyl)methyl]-5-methoxybenzamide (706 mg, 2 mmol) and p-toluenesulphonic acid bound to macroporous polystyrene resin (2 mmol). The resulting reaction mixture was stirred at a temperature of 100° C. for 1 h, after cooling to room temperature filtered off through Celite and concentrated under reduced pressure. Purification of the residue that remained by column chromatography (gradient ethyl acetate/n-heptane) gave 2,4-diethyl-10-methoxy-6,7-dihydro-8H-furo[2′,3′:3,4]cyclohepta[1,2-c]isoquinolin-8-one (51 mg, 8% of theory) in the form of a colourless solid. 1H-NMR (400 MHz, d6-DMSO δ, ppm) 11.66 (br. s, 1H, NH), 8.31 (d, 1H), 7.68 (d, 1H), 7.38 (dd, 1H), 6.47 (s, 1H), 5.35 (t, 1H), 3.87 (s, 3H), 2.79 (q, 2H), 2.68 (m, 2H), 2.33 (q, 2H), 1.30 (t, 3H), 0.96 (t, 3H).
Name
2-[Bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
28%

Synthesis routes and methods II

Procedure details

A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (2.2 g, 10.0 mmol), K2CO3 (2.0 g) and 4-(3bromopropoxy)-3-methoxybenzamide (2.32 g, 8.0 mmol) in acetonitrile (80 ml) was heated at reflux for 5 hours. At the end of the reaction the solvent was evaporated. The residue was extracted into dichloromethane. The inorganic insolubles were filtered off. The dichloromethane was concentrated again. The crude residue was purified by flash chromatography over a silica gel column (55 g, SiO2; eluted with 1% methanol in dichloromethane, 1 l; 2% methanol in dichloromethane, 1 l). The material thus obtained weighed 2.93 g (84%) as white crystals. Recrystallization from hot ethanol (60 ml) gave 2.2 g of 4-[3-4(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxybenzamide as white crystals, m.p.=163-164° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

17 g of 3-methoxybenzoyl chloride were dissolved in 200 ml acetone. 15.5 g of ammonium acetate were added to the solution and the reaction mixture was stirred for several hours at room temperature. Then it was dissolved in dichloromethane. The dichloromethane phase was dried by adding sodium carbonate and concentrated. 7.5 g of 3-methoxybenzamide were obtained as a colorless solid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxybenzamide
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3-Methoxybenzamide
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3-Methoxybenzamide
Reactant of Route 4
3-Methoxybenzamide
Reactant of Route 5
3-Methoxybenzamide
Reactant of Route 6
Reactant of Route 6
3-Methoxybenzamide
Customer
Q & A

Q1: What is the primary target of 3-Methoxybenzamide (3-MBA)?

A1: 3-Methoxybenzamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). [, , , , , , , , ] It exerts its effects by binding to the catalytic site of PARP, preventing the transfer of ADP-ribose units from NAD+ to acceptor proteins. []

Q2: Does 3-MBA affect other cellular processes besides PARP inhibition?

A2: While primarily known for PARP inhibition, 3-MBA can affect other cellular processes, particularly at higher concentrations. These include:

  • Nucleotide Metabolism: 3-MBA can deplete ribonucleotide pools, particularly UTP, and inhibit the incorporation of precursors like formate and glycine into nucleotides. []
  • DNA Synthesis: It inhibits thymidine incorporation into DNA. []
  • Cell Cycle Progression: 3-MBA can delay or arrest cell cycle progression, particularly in cells undergoing DNA repair. []
  • Differentiation: It can inhibit differentiation processes in certain cell types, such as macrophage differentiation in human granulocyte-macrophage progenitors. []

Q3: How does 3-MBA's interaction with PARP relate to its antibacterial activity?

A3: 3-MBA and its derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. [, , ] Although structurally similar to tubulin, FtsZ is a prokaryotic protein essential for bacterial cell division. 3-MBA derivatives bind to FtsZ, affecting its polymerization dynamics and ultimately disrupting bacterial cytokinesis. [, ]

Q4: Is the effect of 3-MBA on FtsZ similar to its effect on PARP?

A4: While both involve binding and altering protein function, the mechanisms differ. 3-MBA inhibits PARP's enzymatic activity by preventing ADP-ribosylation. [] In contrast, it disrupts FtsZ function by altering its polymerization dynamics, potentially stabilizing FtsZ polymers and hindering the formation of the cytokinetic ring. [, ]

Q5: What is the molecular formula and weight of 3-Methoxybenzamide?

A5: The molecular formula of 3-Methoxybenzamide is C8H9NO2, and its molecular weight is 151.16 g/mol.

Q6: How do structural modifications of 3-MBA affect its activity?

A6: Modifications to the 3-MBA scaffold have been explored to enhance its properties:

  • Fluorination: Adding fluorine atoms to the benzamide ring, particularly at the 2 and 6 positions, significantly increases FtsZ inhibitory activity and improves in vitro potency against Staphylococcus aureus. [, , ] This increased activity is attributed to enhanced hydrophobic interactions with the FtsZ protein. []
  • Side Chain Length: Studies on derivatives targeting the dopamine D(3) receptor revealed that elongating the alkyl chain linking the benzamide to the piperazine ring improved D(3) affinity but decreased D(4) affinity. []
  • Substitution on the Amide Nitrogen: Modifications to the amide bond generally decreased D(4) receptor affinity. []

Q7: How can the stability and bioavailability of 3-MBA be potentially improved?

A7: Strategies to enhance stability and bioavailability might include:

    Q8: What in vitro and in vivo models have been used to study 3-MBA?

    A8: Various models have been employed, including:

    • Cell Culture:
      • Mammalian cell lines (e.g., L1210 cells, C3H10T1/2 cells, mouse Ltk- cells) to study its effects on nucleotide metabolism, DNA synthesis, and cell cycle progression. [, , , ]
      • Primary cell cultures (e.g., rat hepatocytes, human lymphocytes) to assess its impact on enzyme induction, DNA repair, and oxidative stress responses. [, , ]
    • Animal Models:
      • Murine models of systemic Staphylococcus aureus infection to evaluate the efficacy of 3-MBA derivatives as antibacterial agents. []
      • Rat models of hepatocarcinogenesis to explore its potential role in tumor promotion. []

    Q9: Are there known resistance mechanisms to 3-MBA or its derivatives?

    A9: Resistance to 3-MBA derivatives targeting FtsZ has been observed in bacteria. Specifically, a mutation in the FtsZ protein (G196A) in Staphylococcus aureus confers resistance to the 3-MBA derivative PC190723. []

    Q10: What are some potential toxicities associated with 3-MBA?

    A10:

    • Nucleotide Depletion: At higher concentrations, 3-MBA can deplete cellular ribonucleotide pools, which could lead to adverse effects on cellular processes. []
    • Cell Cycle Arrest: Its ability to delay or arrest cell cycle progression could be detrimental to rapidly dividing cells and tissues. []

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